molecular formula C18H18N4O2S B3003724 2-ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide CAS No. 1797891-11-2

2-ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Cat. No. B3003724
CAS RN: 1797891-11-2
M. Wt: 354.43
InChI Key: ZGXZGLAGJHFZEL-UHFFFAOYSA-N
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Description

The compound 2-ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a derivative of acetamide with potential biological activity. It is related to a class of compounds that have been studied for their ability to inhibit HIF prolyl 4-hydroxylases (PHDs), which are enzymes involved in the regulation of the hypoxia-inducible factor (HIF) pathway. This pathway is crucial for cellular responses to low oxygen conditions and is a target for therapeutic intervention in diseases like cancer and anemia .

Synthesis Analysis

The synthesis of related acetamide derivatives involves the development of novel synthetic routes to prepare analogs containing new scaffolds. These methods are designed to yield compounds that can serve as PHD2 inhibitors. The synthetic process typically includes the establishment of the structure of the synthesized compounds through analytical and spectral data .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a thiazol-4-yl group attached to an acetamide moiety, which is further substituted with various aryl groups. The structure-activity relationship (SAR) of these derivatives is crucial for understanding their biological activities. In some cases, the complex structure of a compound with PHD2 has been obtained to facilitate more efficient lead optimization .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include the formation of thiazolo[3,2-a]pyridines and thiazolinone derivatives. These reactions are part of a broader heterocyclic synthesis strategy that utilizes cyanoacetanilides intermediates. The reactions are typically straightforward and are based on readily accessible starting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of these acetamide derivatives are determined through various spectroscopic techniques such as LCMS, IR, 1H, and 13C NMR spectroscopy, as well as elemental analysis. These properties are essential for the identification and characterization of the compounds and for the assessment of their purity and stability .

Relevant Case Studies

In terms of biological activity, some of these acetamide derivatives have been screened for their cytotoxicity on various human cancer cell lines, including PANC-1, HepG2, and MCF7. The compounds have been evaluated for their in vitro anticancer activity, and their potency has been quantified using IC50 and CC50 values. Among the synthesized compounds, certain derivatives have shown high cytotoxicity on specific cell lines, indicating their potential as anticancer agents .

properties

IUPAC Name

2-ethoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-2-24-11-17(23)20-14-7-5-13(6-8-14)16-12-25-18(22-16)21-15-4-3-9-19-10-15/h3-10,12H,2,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXZGLAGJHFZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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